Compound Description: This compound belongs to a series of [1-[3-(phenothiazin-10-yl)propyl]-4-piperidinyl]phenylmethanones tested for neuroleptic activity. These compounds demonstrated potent neuroleptic properties, with some exhibiting a long duration of action. []
Relevance: This compound shares a core structure with 4-phenyl-N-(1-propyl-4-piperidinyl)butanamide, both containing a phenyl ring linked to a piperidine ring via a propyl chain. The key difference lies in the substituents attached to the piperidine and phenyl rings. In this related compound, the piperidine is substituted with a phenothiazine moiety, while the phenyl ring forms part of a methanone group. The shared core structure, particularly the phenyl-propyl-piperidine motif, suggests potential similarities in their pharmacological profiles, even though their specific activities may differ. []
Compound Description: This series of compounds, with variations in the substituents on the indole and imidazolidinone rings, were investigated for their serotonin 5-HT2 receptor antagonist activity. Notably, compounds with specific substitutions displayed high potency and selectivity for 5-HT2 receptors compared to D2 and alpha-1 receptors. Some compounds also exhibited a long duration of action (>24 hours). []
Relevance: This series, while structurally distinct from 4-phenyl-N-(1-propyl-4-piperidinyl)butanamide, highlights the significance of the piperidine ring as a core structure in developing compounds targeting specific receptors in the central nervous system. The variation in substituents around this core structure in the series demonstrates how modifications can significantly impact receptor affinity and selectivity, providing valuable insights for designing related compounds with potentially diverse pharmacological profiles. []
Compound Description: This series encompasses a novel class of extremely potent analgesic compounds exhibiting an unusually high safety margin. Their analgesic activity, onset, potency, and duration of action were studied in rats, revealing variations based on specific substituents. []
Relevance: This series bears a strong structural resemblance to 4-phenyl-N-(1-propyl-4-piperidinyl)butanamide. Both share a common scaffold featuring a piperidine ring substituted at the 4-position with an amide linked to a phenyl ring. The presence of an arylalkyl group on the nitrogen of the piperidine ring, along with the propanamide moiety, further reinforces their structural similarity. The notable analgesic properties of this series, particularly their high potency and safety margins, highlight the potential for exploring similar structural motifs, like those found in 4-phenyl-N-(1-propyl-4-piperidinyl)butanamide, for developing novel analgesics. []
Compound Description: JNJ-28312141 is a potent colony-stimulating factor-1 receptor (CSF-1R or FMS) inhibitor exhibiting significant anti-inflammatory activity. Extensive optimization of its predecessor compounds, guided by pharmacokinetic and pharmacodynamic properties and toxicological assessments, led to its selection as a promising anti-inflammatory clinical candidate. JNJ-28312141 demonstrated efficacy in various animal models of arthritis. []
Relevance: While structurally more complex, JNJ-28312141 shares the critical 4-substituted piperidine ring motif with 4-phenyl-N-(1-propyl-4-piperidinyl)butanamide. This shared feature, present in various compounds targeting different therapeutic areas (analgesia, inflammation), suggests the 4-substituted piperidine ring as a versatile scaffold for developing bioactive molecules. Understanding the specific structure-activity relationships within this chemical class, particularly how different substituents on the piperidine ring contribute to binding affinity and selectivity for various targets, could be beneficial for optimizing the design and development of related compounds like 4-phenyl-N-(1-propyl-4-piperidinyl)butanamide. []
Compound Description: This compound, among a series of N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides, demonstrated potent antisecretory activity against histamine-induced gastric acid secretion in rats. This series highlighted the 1-methyl-1H-tetrazol-5-ylthio moiety as a potential pharmacophore and suggested the possibility of replacing methoxycarbonyl groups with 1-methyl-1H-tetrazol-5-yl for enhanced activity. []
Relevance: The inclusion of this compound is based on the shared piperidinyl propyl structural element present in both this compound and 4-phenyl-N-(1-propyl-4-piperidinyl)butanamide. Although the overall structures differ significantly, the presence of this shared element suggests a possible role in influencing their interaction with biological targets, albeit through different mechanisms, as indicated by their distinct pharmacological activities. This emphasizes the importance of understanding how even subtle structural modifications can impact a molecule's pharmacological profile. []
Compound Description: FL155 is a newly synthesized anti-pollakiuria (frequent urination) agent with potent oral activity. It effectively abolished rhythmic bladder contractions in anesthetized rats, demonstrating superior potency compared to flavoxate, a known urinary antispasmodic. []
Relevance: This compound shares a structural motif with 4-phenyl-N-(1-propyl-4-piperidinyl)butanamide, characterized by a phenyl ring linked to a piperidine ring through a short alkyl chain. The presence of this common feature in a compound with proven pharmacological activity, particularly in a therapeutic area like overactive bladder where new treatment options are constantly sought, underscores the potential of exploring modifications around this scaffold. This finding emphasizes the importance of investigating similar compounds, like 4-phenyl-N-(1-propyl-4-piperidinyl)butanamide, for potential applications in treating urinary disorders. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.